

2-(2-aminophenyl)acetonitrile basic properties

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Compound of Interest

Compound Name: 2-(2-aminophenyl)acetonitrile

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An In-depth Technical Guide to the Basic Properties of **2-(2-aminophenyl)acetonitrile**

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **2-(2-aminophenyl)acetonitrile** (CAS No: 2973-50-4).[1][2][3][4] It is a versatile bifunctional molecule containing both a primary aromatic amine and a nitrile group.[1][2] This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, some of which have shown potential in medicinal applications, including as anti-tumor and antiviral agents.[1][2][5] This document details its physicochemical properties, reactivity, synthetic protocols, and potential biological relevance, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

2-(2-aminophenyl)acetonitrile is an aromatic nitrile compound.[1][2] Its core structure consists of a benzene ring substituted at the ortho-position with an amino group (-NH₂) and an acetonitrile (-CH₂CN) side chain.[1][2] The quantitative physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂	[1] [2] [3]
Molecular Weight	132.16 g/mol	[1] [2]
CAS Number	2973-50-4	[1] [2] [3] [4]
Melting Point	69-72 °C	[5]
Boiling Point	302.2±17.0 °C at 760 mmHg	[5]
Density	1.1±0.1 g/cm ³	[5]
pKa (amino group)	~4.5	[1]
Solubility	Soluble in polar solvents like dimethyl sulfoxide and methanol.	[1] [5]
Appearance	Solid	[5]
InChI Key	LMDPYYUISNUGGT-UHFFFAOYSA-N	[1]

Reactivity and Chemical Transformations

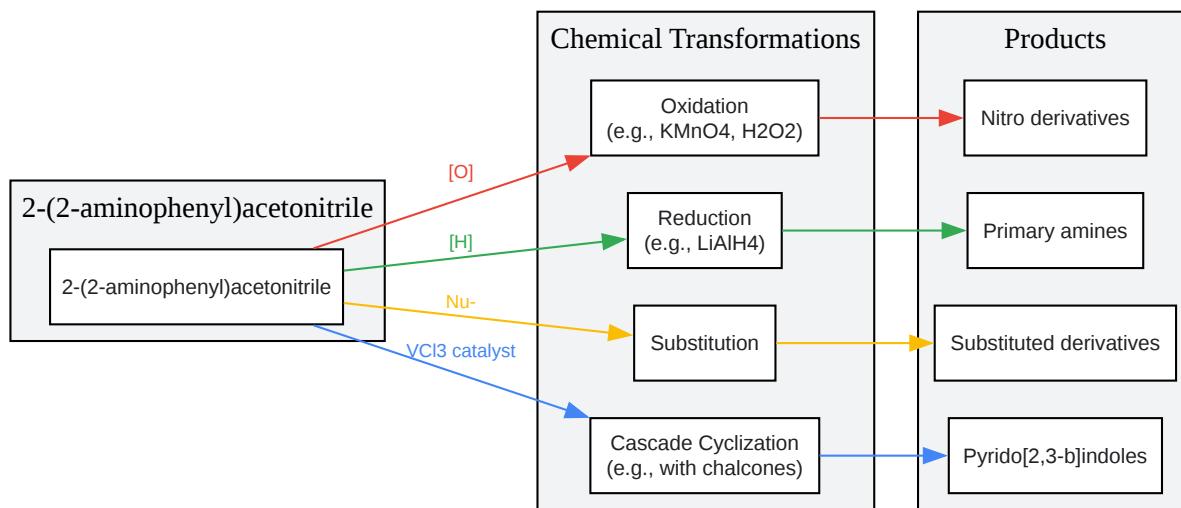
The reactivity of **2-(2-aminophenyl)acetonitrile** is dictated by the interplay of its amino and nitrile functional groups. The electron-donating nature of the amino group influences the reactivity of the aromatic ring and the acetonitrile moiety.[\[1\]](#)[\[2\]](#)

Key reactions include:

- Oxidation: The amino group can be oxidized to a nitro group using common oxidizing agents.
[\[1\]](#)
- Reduction: The nitrile group can be reduced to a primary amine.[\[1\]](#)
- Substitution: The amino group can be a site for nucleophilic substitution reactions.[\[1\]](#)

- Cyclization: It is a key precursor for synthesizing heterocyclic compounds, such as pyrido[2,3-b]indoles, through cascade cyclization reactions.[1]

Below is a diagram illustrating the main reactive pathways of **2-(2-aminophenyl)acetonitrile**.



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Reactivity pathways of **2-(2-aminophenyl)acetonitrile**.

Experimental Protocols

Synthesis of **2-(2-aminophenyl)acetonitrile** from **2-Nitrophenylacetonitrile**

A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound.[1]

Materials:

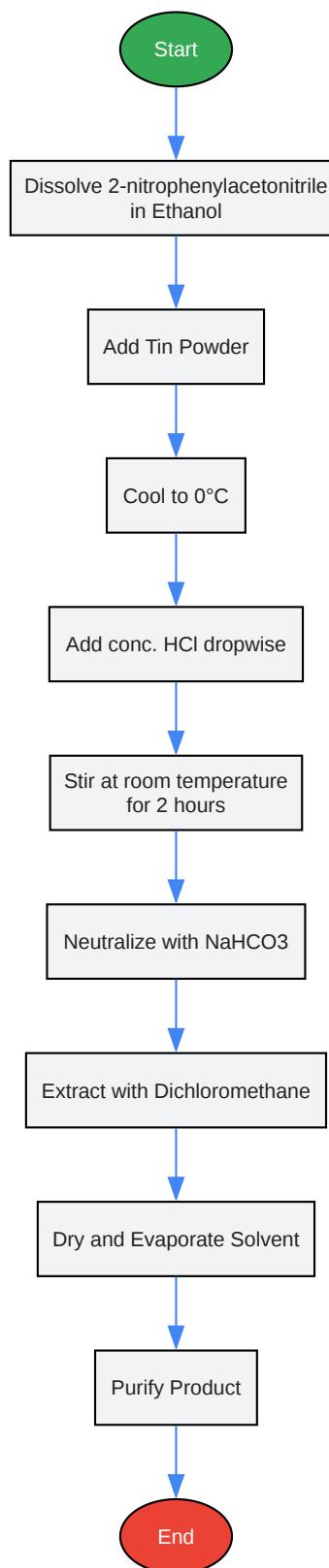
- 2-Nitrophenylacetonitrile
- Tin powder

- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Sodium Bicarbonate (NaHCO₃)
- Dichloromethane

Procedure:

- Dissolve 2-nitrophenylacetonitrile (1.0 equivalent) in ethanol in a round-bottom flask.
- Add tin powder (10.0 equivalents) to the solution.
- Cool the mixture to 0°C in an ice bath.
- Slowly add concentrated HCl dropwise to the stirred mixture.
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
- Neutralize the reaction mixture with a saturated solution of NaHCO₃.
- Extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
- Purify the crude product, for example by column chromatography, to yield **2-(2-aminophenyl)acetonitrile**.

The workflow for this synthesis is depicted in the following diagram.

[Click to download full resolution via product page](#)**Workflow for the synthesis of 2-(2-aminophenyl)acetonitrile.**

Analytical Method: High-Performance Liquid Chromatography (HPLC)

2-(2-aminophenyl)acetonitrile can be analyzed using reverse-phase HPLC.[\[3\]](#)

- Column: Newcrom R1 or equivalent C18 column.[\[3\]](#)
- Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[\[3\]](#)
- Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[\[3\]](#)

Biological Activity and Applications in Drug Development

The structural motifs present in **2-(2-aminophenyl)acetonitrile** make it a compound of interest in pharmaceutical research.[\[1\]](#)[\[2\]](#) The amino group can participate in hydrogen bonding, a key interaction in drug-receptor binding.[\[1\]](#) The nitrile group can also be involved in interactions or serve as a handle for further chemical modification.[\[1\]](#)

While specific biological activities of **2-(2-aminophenyl)acetonitrile** itself are not extensively documented in the provided search results, structurally related compounds have shown antimicrobial properties.[\[1\]](#) Its primary role in drug development is as a versatile building block for the synthesis of more complex, biologically active molecules.[\[1\]](#)[\[2\]](#) For instance, it is used in the synthesis of compounds with potential anti-tumor and antiviral activities.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Comparison with Structurally Similar Compounds

The properties of **2-(2-aminophenyl)acetonitrile** can be better understood by comparing it with its isomers and other related molecules.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Differences and Properties
2-(2-aminophenyl)acetonitrile	C ₈ H ₈ N ₂	132.16	Amino group at the ortho position; electron-donating amino group enhances nucleophilic substitution and cyclization reactions. [1] [2]
2-(3-aminophenyl)acetonitrile	C ₈ H ₈ N ₂	132.16	Amino group at the meta position. [6]
2-(4-aminophenyl)acetonitrile	C ₈ H ₈ N ₂	132.16	Amino group at the para position; a light yellow crystalline solid with a melting point of 45-48 °C. [7] [8]
2-(2-hydroxyphenyl)acetone trile	C ₈ H ₇ NO	133.15	Hydroxyl group instead of an amino group; participates in hydrogen bonding and oxidation but lacks the basicity of the amino group. [1]
2-(2,4-dichlorophenyl)acetone trile	C ₈ H ₅ Cl ₂ N	186.04	Two electron-withdrawing chlorine atoms instead of an amino group, reducing nucleophilic aromatic substitution activity. [1]

Conclusion

2-(2-aminophenyl)acetonitrile is a fundamentally important chemical intermediate with well-defined physicochemical properties. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex heterocyclic structures for pharmaceutical and material science applications. The experimental protocols for its synthesis and analysis are well-established. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery.

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